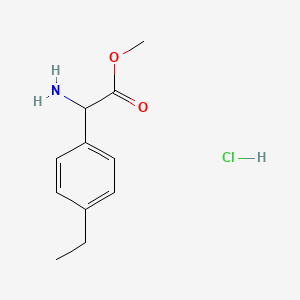

methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(4-ethylphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVFQHMVGDZIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Halo-2-(4-Ethylphenyl)Propane

The preparation begins with 4-ethylacetophenone, which undergoes nucleophilic addition with methyl Grignard reagents (e.g., methyl magnesium chloride) in tetrahydrofuran (THF) at −5°C. This step forms a tertiary alcohol intermediate, which is subsequently halogenated using concentrated hydrochloric acid at 80°C to yield 2-chloro-2-(4-ethylphenyl)propane in 82% yield.

Key Reaction Parameters

Carboxylation via CO₂ Insertion

The halogenated intermediate is reacted with magnesium in THF under inert gas to generate a Grignard reagent, which is then treated with dry carbon dioxide at −10°C. Acidic workup (HCl, pH 2–3) yields 2-(4-ethylphenyl)-2-methylpropanoic acid with 78–83% efficiency.

Catalytic Hydrogenation for Amino Group Introduction

Reductive Amination of Keto Intermediates

Amino functionality can be introduced via catalytic hydrogenation of oxime intermediates. For example, ethyl 2-(4-carbonylcyclohexenyl)acetate undergoes condensation with hydroxylamine hydrochloride in acetonitrile under acidic catalysis (oxalic acid, 50–100°C) to form an oxime. Subsequent hydrogenation using Pd/C or Raney Ni at 20–30°C and 5–10 bar H₂ produces ethyl 2-(4-aminocyclohexyl)acetate. Adapting this method, the keto group in 2-(4-ethylphenyl)-2-methylpropanoic acid could be converted to an oxime and reduced to the amine.

Optimized Hydrogenation Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd/C (5–10 wt%) | |

| Solvent | Methanol or ethanol | |

| Pressure | 5–10 bar H₂ | |

| Yield | 79–83% |

Esterification and Hydrochloride Salt Formation

Esterification of Carboxylic Acid

The carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂) or acidic catalysts. For instance, refluxing 2-(4-ethylphenyl)-2-methylpropanoic acid with excess methanol and H₂SO₄ (2–5 mol%) for 4–6 hours yields the methyl ester.

Hydrochloride Salt Precipitation

The free amine is treated with HCl gas or concentrated HCl in diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.

Alternative Pathways and Comparative Analysis

Direct Amination of α-Keto Esters

An alternative route involves the Strecker synthesis, where α-keto esters react with ammonium chloride and potassium cyanide to form α-amino nitriles, followed by hydrolysis to α-amino acids. However, this method risks racemization and requires stringent pH control.

Michael Addition to Nitroalkenes

Nitroalkenes derived from 4-ethylbenzaldehyde can undergo Michael addition with methyl cyanoacetate, followed by reduction of the nitro group to an amine. This route offers stereoselectivity but involves toxic intermediates.

Yield Comparison of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Grignard-Carboxylation | 78–83 | Moderate | High |

| Catalytic Hydrogenation | 75–80 | High | Moderate |

| Strecker Synthesis | 60–65 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro or imine derivatives.

- Reduction : The ester group can be reduced to yield corresponding alcohols.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions, leading to the formation of amides and other derivatives.

Biological Studies

The compound's structural similarity to biological molecules makes it valuable for studying enzyme-substrate interactions. It can serve as a model compound in pharmacological research, particularly in the investigation of drug-receptor interactions and metabolic pathways.

Pharmaceutical Development

Research indicates that this compound may have potential therapeutic applications. Its derivatives are being explored for their pharmacological properties, such as antimicrobial, antihistaminic, and anticancer activities. This compound could be pivotal in developing new drugs targeting specific diseases by modifying its structure to enhance efficacy and reduce side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride with structurally related α-amino esters, focusing on substituent effects, molecular properties, and applications:

Key Research Findings

Solubility and Stability: Hydrochloride salts of these compounds exhibit high solubility in polar solvents (e.g., methanol, water), facilitating their use in solution-phase reactions .

Pharmacological Relevance:

- The 4-trifluoromethyl derivative (CAS 390815-48-2) is under investigation for oncology targets due to its enhanced binding affinity .

Cost and Availability:

- Brominated and fluorinated analogs are commercially available at scales up to 10 kg, with prices ranging from €95–€374 per gram depending on purity (95–98%) .

Biological Activity

Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. This article synthesizes the available research on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.73 g/mol. The structure features an amino group, a methyl ester, and a 4-ethylphenyl group, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily mediated through:

- Enzyme-Substrate Interactions : The compound can mimic natural substrates, allowing it to participate in enzyme-catalyzed reactions. This characteristic is particularly useful in studying enzyme kinetics and interactions.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biomolecules, potentially influencing their conformation and activity.

- Hydrolysis : The ester moiety can undergo hydrolysis, releasing the active amino acid derivative, which may engage in various biochemical pathways.

Pharmacological Potential

Research indicates that this compound has potential applications in pharmacology:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the structure can enhance antibacterial efficacy, making it a candidate for further development as an antibiotic .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Research has indicated that specific derivatives can significantly reduce COX-2 expression and activity .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound revealed structure-activity relationships (SARs) that correlate specific modifications with enhanced biological activity. For example, altering substituents on the phenyl ring improved anti-inflammatory effects .

- In Vivo Studies : In vivo assessments demonstrated that certain derivatives exhibited significant inhibition of target enzymes involved in metabolic pathways. For instance, derivatives showed approximately 79% inhibition of 11β-HSD1 in mouse liver and fat tissues, indicating potential for metabolic disorder treatments .

Data Table: Biological Activity Summary

Q & A

Q. How to correlate structural modifications (e.g., substituent variations) with biological activity?

- Methodological Answer : Synthesize analogs with substituents (e.g., fluoro, methoxy) at the phenyl ring. Test in vitro bioactivity (e.g., IC50 in enzyme inhibition assays) and perform QSAR (quantitative structure-activity relationship) modeling to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.